molecular formula C22H42N2O4 B8203511 Boc-D-Nva-OH.DCHA

Boc-D-Nva-OH.DCHA

Cat. No.: B8203511
M. Wt: 398.6 g/mol
InChI Key: IGQWOPTVKBMZNB-HMZWWLAASA-N
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Description

Boc-D-Nva-OH.DCHA is a chiral, Boc-protected amino acid derivative complexed with dicyclohexylamine (DCHA). Its chemical name is N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 67861-96-5), with the molecular formula C22H42N2O4 and a molecular weight of 398.58 g/mol . The compound is structurally characterized by:

  • A D-norvaline (Nva) backbone, a non-proteinogenic amino acid with a five-carbon side chain.
  • A tert-butoxycarbonyl (Boc) protecting group on the amino terminus.
  • A DCHA counterion, enhancing solubility in organic solvents for peptide synthesis applications.

It is exclusively used in research settings, such as solid-phase peptide synthesis (SPPS), where its stability and solubility in non-polar solvents are critical .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQWOPTVKBMZNB-HMZWWLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Nva-OH.DCHA involves the protection of the amino group of norvaline with a tert-butoxycarbonyl (Boc) group. The reaction typically proceeds as follows:

    Protection of Norvaline: Norvaline is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-D-Nva-OH.

    Formation of the Salt: The protected norvaline is then reacted with dicyclohexylamine to form the dicyclohexylamine salt (DCHA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of norvaline are protected with di-tert-butyl dicarbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Salt Formation: The purified Boc-D-Nva-OH is then reacted with dicyclohexylamine to form the final product

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Boc-D-Nva-OH.DCHA can undergo substitution reactions where the Boc group is replaced by other protecting groups or functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

    Deprotection Reactions: TFA is often used to remove the Boc group under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted derivatives of norvaline.

    Deprotected Products: Free norvaline or its derivatives

Scientific Research Applications

Chemistry: Boc-D-Nva-OH.DCHA is widely used in peptide synthesis as a building block. It is particularly useful in the synthesis of peptides that require the incorporation of norvaline residues.

Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides and proteins to investigate their properties and interactions.

Medicine: The compound is used in the development of peptide-based drugs. It serves as a precursor for the synthesis of therapeutic peptides that target specific diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of specialty chemicals and materials .

Mechanism of Action

Boc-D-Nva-OH.DCHA exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group of norvaline, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further reactions to form peptides and proteins. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Boc-D-Nva-OH.DCHA with structurally analogous Boc-protected amino acid-DCHA salts:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Amino Acid Residue Key Modifications Purity (Typical)
This compound 67861-96-5 C22H42N2O4 398.58 D-Norvaline None ≥98%
BOC-THR-OH.DCHA 23082-30-6 C21H40N2O5 400.55 L-Threonine β-hydroxyl group Not specified
Boc-N-Me-Tyr-OH.DCHA Not provided Not provided ~450 (estimated) N-Methyl-L-Tyrosine N-methylation, aromatic ring 98%
Key Observations:

Boc-N-Me-Tyr-OH.DCHA features N-methyltyrosine, combining an aromatic ring with N-methylation, which reduces hydrogen bonding and enhances membrane permeability .

Molecular Weight :

  • This compound has the lowest molecular weight (398.58) due to its simple side chain.
  • BOC-THR-OH.DCHA is slightly heavier (400.55) owing to the hydroxyl group.
  • Boc-N-Me-Tyr-OH.DCHA is the largest (estimated ~450) due to the tyrosine side chain and N-methylation.

Solubility and Applications: All compounds are DCHA salts, improving solubility in organic solvents like dichloromethane or DMF, critical for SPPS . this compound’s non-polar side chain makes it ideal for hydrophobic peptide segments, while BOC-THR-OH.DCHA’s hydroxyl group supports polar interactions in aqueous environments .

Enantiomeric Considerations

  • This compound is the D-enantiomer of norvaline, whereas references Boc-L-norvaline (L-enantiomer). Enantiomers exhibit distinct biological activities and are used to study stereochemical effects in peptide function .

Research and Industrial Relevance

  • This compound: Preferred for introducing D-amino acids into peptides, which resist enzymatic degradation and modulate pharmacokinetics .
  • BOC-THR-OH.DCHA : Used in glycopeptide synthesis or where hydroxyl-mediated interactions (e.g., with receptors) are required .
  • Boc-N-Me-Tyr-OH.DCHA : N-methylation reduces peptide backbone flexibility and enhances metabolic stability, valuable in drug design .

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